molecular formula C11H9N3O3 B15216006 (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one

(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one

Cat. No.: B15216006
M. Wt: 231.21 g/mol
InChI Key: PXXXLRCRODHUNU-RMKNXTFCSA-N
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Description

(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce oxides or other higher oxidation state compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structural features allow it to interact with various biological molecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazol-5-one: A precursor in the synthesis of (4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one.

    2-nitrobenzaldehyde: Another precursor used in the synthesis.

    Allylamine: An organic compound with similar reactivity but different structural features.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrazolone ring with a nitrophenyl group

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one

InChI

InChI=1S/C11H9N3O3/c1-7-9(11(15)13-12-7)6-8-4-2-3-5-10(8)14(16)17/h2-6H,1H3,(H,13,15)/b9-6+

InChI Key

PXXXLRCRODHUNU-RMKNXTFCSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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